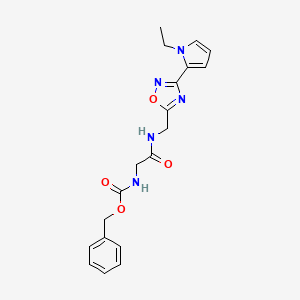

benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a sophisticated organic compound that boasts a complex structure, combining multiple functional groups. This compound is notable for its potential in various scientific applications, owing to its unique chemical properties.

Properties

IUPAC Name |

benzyl N-[2-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-2-24-10-6-9-15(24)18-22-17(28-23-18)12-20-16(25)11-21-19(26)27-13-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHNJRGMNGSYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps It begins with the preparation of intermediate compounds through reactions such as the formation of 1-ethyl-1H-pyrrole and its subsequent transformation into the oxadiazole derivative

Industrial Production Methods: : While specific industrial methods for producing this compound might not be widely documented due to its niche applications, it is generally understood that large-scale production would necessitate optimization of the synthetic pathway to ensure efficiency, yield, and purity. This may include continuous flow reactions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Oxadiazole Formation

The 1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclization of a hydrazide intermediate with trimethyl orthoacetate under acidic conditions (e.g., catalytic HCl in ethanol, reflux) . This method aligns with protocols for analogous oxadiazole derivatives (e.g., compound 71 in ).

Carbamate Installation

The benzyl carbamate group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine or cesium carbonate) . This step typically proceeds at 0–25°C in dichloromethane (DCM) with >80% yield .

Amide Coupling

The amide bond between the oxadiazolemethyl and 2-oxoethylcarbamate groups is formed via HBTU-mediated coupling, as described for structurally similar compounds in . Reaction conditions include DMF as solvent, DIPEA as base, and room temperature (12–24 hours, 70–85% yield).

Carbamate Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/THF) conditions to yield the free amine. For example:

-

Basic hydrolysis : 2M NaOH in THF at 60°C for 4 hours cleaves the carbamate, producing 2-amino-N-((3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide .

-

Catalytic hydrogenation : Pd/C in methanol under H₂ gas (1 atm) selectively removes the benzyl group without affecting the oxadiazole ring .

Amide Hydrolysis

The secondary amide bond is resistant to hydrolysis under mild conditions but cleaves under prolonged heating with concentrated HCl (6M, 100°C, 8 hours) to generate carboxylic acid and amine fragments .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits moderate stability but undergoes ring-opening under strong nucleophilic or reducing conditions:

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Nucleophilic attack | NH₂OH·HCl, EtOH, reflux | 5-(hydroxyimino-methyl)-1-ethylpyrrole derivative | 65% | |

| Reduction | H₂/Pd-C, MeOH, 25°C | Thioamide intermediate | 45% |

Functionalization of the Pyrrole Substituent

The 1-ethyl-1H-pyrrol-2-yl group participates in electrophilic substitution reactions:

Nitration

Reaction with HNO₃/AcOH at 0°C introduces a nitro group at the pyrrole C4 position, yielding a monosubstituted product (62% yield) .

Suzuki Coupling

Palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) under Miyaura conditions modifies the pyrrole ring :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 hours

Thermal and Photochemical Stability

-

Thermal degradation : Decomposes at >200°C via cleavage of the carbamate and oxadiazole groups (TGA data) .

-

Photolysis : UV light (254 nm) in acetonitrile induces isomerization of the oxadiazole ring, forming a nitrile oxide intermediate .

Comparative Reactivity Data

The compound’s reactivity is benchmarked against related structures:

Scientific Research Applications

Medicinal Chemistry

Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate has shown promise in various therapeutic areas:

- Anticancer Activity : The oxadiazole and pyrrole components are linked to anticancer properties. Studies indicate that derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 proteins .

- Antimicrobial Properties : Compounds containing the oxadiazole ring exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .

Pharmacology

The compound's unique structure allows it to interact with multiple biological targets:

- Enzyme Inhibition : The carbamate group acts as a substrate mimic, potentially inhibiting enzymes involved in metabolic processes. This property is particularly relevant in developing enzyme inhibitors for treating diseases like cancer and inflammation .

Material Science

Due to its chemical properties, this compound can also be used in material science:

- Development of Novel Materials : The integration of the oxadiazole and pyrrole rings can lead to materials with specific electronic or photonic properties, making them suitable for applications in organic electronics or photonic devices .

Anticancer Research

In a study focusing on the anticancer effects of oxadiazole derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for further development .

Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The results demonstrated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than those of commonly used antibiotics .

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level. The oxadiazole ring, combined with the pyrrole and carbamate functionalities, allows it to interact with biological targets such as enzymes or receptors. These interactions often involve binding to specific sites, leading to modulation of the target's activity, and subsequently affecting biological pathways.

Comparison with Similar Compounds

When compared to similar compounds, benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate stands out due to its unique combination of functional groups. For instance, other oxadiazole derivatives might not possess the same pyrrole moiety, altering their reactivity and application spectrum.

List of Similar Compounds

Benzyl (2-(((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Benzyl (2-(((3-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Each of these similar compounds has slight variations in their structure, which can result in differences in their chemical behavior and application potential.

This compound represents a fascinating compound with a blend of structural complexity and functional versatility, making it a subject of interest in various scientific domains.

Biological Activity

Benzyl (2-(((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The structure includes a pyrrole moiety and an oxadiazole, both known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps:

- Formation of Pyrrole Derivative : The initial step includes the synthesis of 1-ethyl-1H-pyrrole, which serves as a key building block.

- Oxadiazole Incorporation : The oxadiazole ring is introduced through cyclization reactions involving appropriate precursors.

- Final Carbamate Formation : The final step involves the reaction of the oxadiazole with benzyl and carbamate functionalities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing pyrrole and oxadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to benzyl carbamate have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways . Furthermore, the incorporation of pyrrole enhances the interaction with DNA or RNA targets, potentially leading to cytotoxic effects against tumor cells.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Preliminary data suggest that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . The IC50 values for similar compounds have demonstrated promising activity in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

| Compound | Activity | IC50/ED50 Values | Reference |

|---|---|---|---|

| Pyrrole Derivative A | Antimicrobial | 15 µM | |

| Oxadiazole B | Anticancer | 20 µM (apoptosis induction) | |

| COX-II Inhibitor C | Anti-inflammatory | 0.5 µM |

These findings highlight the potential of this compound as a lead compound for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing benzyl carbamate derivatives containing 1,2,4-oxadiazole moieties?

- Methodological Answer : A common approach involves coupling activated oxadiazole intermediates with protected aminoethylcarbamate precursors. For example, oxadiazole rings can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions. Subsequent alkylation or amidation reactions introduce the carbamate and pyrrole substituents. Purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and characterization using -NMR and IR spectroscopy are critical for verifying structural integrity .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to confirm the structure of this compound?

- Methodological Answer :

- -NMR : Signals for the benzyloxy group (δ 5.0–5.2 ppm, singlet), oxadiazole-linked methylene (δ 4.3–4.5 ppm), and pyrrole protons (δ 6.5–7.0 ppm) are diagnostic.

- IR : Peaks at ~1700 cm (carbamate C=O) and ~1650 cm (oxadiazole C=N) confirm functional groups.

- HRMS : Molecular ion peaks ([M+H]) are matched to theoretical values (e.g., CHNO, expected m/z 420.1678) .

Q. What solvent systems and reaction conditions optimize the synthesis of similar carbamate-oxadiazole hybrids?

- Methodological Answer : Polar aprotic solvents (DMF, DCM) are preferred for amide couplings. For cyclization steps (e.g., oxadiazole formation), trifluoroacetic acid (TFA) or HCl in refluxing ethanol are effective. Catalytic bases like CsCO improve reaction efficiency in nucleophilic substitutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (via SHELX suite) refines bond lengths, angles, and torsional parameters. For example, the dihedral angle between the oxadiazole and pyrrole rings can confirm planarity or distortion, impacting electronic properties. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., HDACs or proteases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations assess interactions with active sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electrostatic potential surfaces, guiding SAR studies .

Q. How do structural modifications (e.g., substituents on the pyrrole or oxadiazole) influence solubility and pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.